molecular formula C11H14ClNO B1149622 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride CAS No. 174186-96-0

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride

Cat. No. B1149622
CAS RN: 174186-96-0
M. Wt: 211.68796
InChI Key:
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Description

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride (EMBH) is a chemical compound that has been studied extensively in recent years. It is a member of the benzofuran family, which includes a variety of compounds that have a wide range of applications. EMBH has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.

Scientific Research Applications

Overview

The scientific research on 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride and similar benzofuran derivatives encompasses a broad spectrum of applications, primarily focusing on their bioactivity, synthetic methodologies, and potential as pharmaceutical agents. The following paragraphs detail the findings from various studies, highlighting the significance of benzofuran compounds in scientific research, with an emphasis on bioactivity and synthesis without touching upon drug dosage or side effects, in alignment with the specified requirements.

Bioactivity and Therapeutic Potential

Benzofuran derivatives exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them of considerable interest in pharmaceutical research. For instance, macrocyclic benzofuran compounds have shown potential against hepatitis C virus, suggesting their viability as therapeutic agents for hepatitis C disease. Similarly, benzofuran-based scaffolds have been developed as novel anticancer agents, underscoring the versatility of benzofuran derivatives in addressing various health conditions (Yu-hang Miao, Yuheng Hu, Jie Yang, Teng Liu, Jie Sun, Xiao-jing Wang, 2019).

Chemical Synthesis and Applications

Research into the synthesis of benzofuran compounds has led to the discovery of innovative methods, such as a unique free radical cyclization cascade and proton quantum tunneling, which facilitate the construction of complex benzofuran rings. These advancements not only provide efficient routes to synthesize polycyclic benzofuran compounds but also highlight the adaptability of benzofuran structures in chemical synthesis, contributing to the development of potential natural drug lead compounds (Yu-hang Miao, Yuheng Hu, Jie Yang, Teng Liu, Jie Sun, Xiao-jing Wang, 2019).

Antimicrobial Agents

The benzofuran nucleus is integral to many bioactive natural and synthetic compounds. Recent reviews have emphasized the role of benzofuran derivatives as pronounced inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. This highlights the potential of benzofuran compounds in developing new antimicrobial agents, with some derivatives showing comparable or even superior activity to existing antibiotic drugs against pathogens like S. aureus (A. A. Abbas, K. Dawood, 2022).

properties

IUPAC Name

2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-3-10-7(2)8-5-4-6-9(12)11(8)13-10;/h4-6H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXLEHBNMAMTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C(=CC=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.